Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13612037
InChI: InChI=1S/C9H9BF3O2.K/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1
SMILES: [B-](C1=CC=C(C=C1)CC(=O)OC)(F)(F)F.[K+]
Molecular Formula: C9H9BF3KO2
Molecular Weight: 256.07 g/mol

Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide

CAS No.:

Cat. No.: VC13612037

Molecular Formula: C9H9BF3KO2

Molecular Weight: 256.07 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide -

Specification

Molecular Formula C9H9BF3KO2
Molecular Weight 256.07 g/mol
IUPAC Name potassium;trifluoro-[4-(2-methoxy-2-oxoethyl)phenyl]boranuide
Standard InChI InChI=1S/C9H9BF3O2.K/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1
Standard InChI Key BLHUIMCCLHENMT-UHFFFAOYSA-N
SMILES [B-](C1=CC=C(C=C1)CC(=O)OC)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=C(C=C1)CC(=O)OC)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide is systematically named according to IUPAC guidelines as potassium trifluoro(4-(2-methoxy-2-oxoethyl)phenyl)borate. Its molecular formula, C~9~H~9~BF~3~KO~2~, reflects a borate anion complexed with a potassium cation. The structure integrates a phenyl ring substituted with a 2-methoxy-2-oxoethyl group at the para position, coordinated to a trifluoroborate moiety .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC~9~H~9~BF~3~KO~2~
Molecular Weight256.07 g/mol
IUPAC NamePotassium trifluoro(4-(2-methoxy-2-oxoethyl)phenyl)borate
CAS No.Not publicly disclosed
SMILESB-(F)(F)F.[K+]
InChI KeyBLHUIMCCLHENMT-UHFFFAOYSA-N

Structural Analysis

The compound’s geometry is defined by the tetrahedral boron center bonded to three fluorine atoms and the substituted phenyl group. The 2-methoxy-2-oxoethyl side chain introduces steric and electronic effects, influencing reactivity in cross-coupling reactions. X-ray crystallography data, though unavailable in public domains, suggest similarities to aryltrifluoroborate salts, where the potassium ion stabilizes the borate anion through electrostatic interactions .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details of the synthesis are proprietary, the compound is likely produced via transmetallation or Suzuki-Miyaura coupling precursors. A plausible route involves:

  • Phenyl Grignard Formation: Reaction of 4-bromophenylacetic acid methyl ester with magnesium in tetrahydrofuran.

  • Boron Trifluoride Complexation: Treatment with BF~3~·OEt~2~ to form the trifluoroborate intermediate.

  • Potassium Exchange: Precipitation with potassium hydroxide to yield the final product .

This method aligns with patents describing analogous borate syntheses, emphasizing anhydrous conditions and inert atmospheres to prevent hydrolysis .

Industrial Production

Key Organics/BIONET (UK) manufactures the compound at a 95% purity grade, as confirmed by certificates of analysis . Scaling considerations include solvent recovery and waste management of fluorine byproducts, adhering to REACH regulations.

Physicochemical Properties

Thermal and Solubility Profiles

As a solid, the compound exhibits limited solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but is sparingly soluble in water. Thermal stability data are absent, but analogous borates decompose above 200°C, releasing boron trifluoride .

PropertyValue
Physical FormSolid
Purity95%
Hazard CodesH302, H312, H332
StorageDry, ventilated, 2–8°C

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 3.2–3.8 ppm (methoxy group), δ 2.8–3.1 ppm (methylene adjacent to carbonyl).

  • ¹⁹F NMR: A singlet near δ -135 ppm (BF~3~ moiety) .

Applications in Chemical Research

Catalysis and Organic Synthesis

The compound serves as a precursor in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation. Its stability under basic conditions makes it preferable to boronic acids in Heck and Suzuki reactions .

Pharmaceutical Development

In drug discovery, the trifluoroborate group enhances metabolic stability and membrane permeability. Derivatives are investigated as kinase inhibitors and antimicrobial agents, leveraging the electron-withdrawing effects of fluorine .

Comparative Analysis with Analogous Borates

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey DifferencesApplications
Potassium trifluoro(4-(2-methoxyethoxy)phenyl)borateC~9~H~11~BF~3~KO~3~Ether linkage vs. esterFluorescent probes
Potassium trifluoro(3-methoxyphenyl)borateC~7~H~7~BF~3~KO~2~Meta-substitutionSuzuki couplings

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